IP7e

Neuroscience Nuclear Receptor Pharmacology High-Throughput Screening

Many labs face data inconsistency when Nurr1 agonists are interchanged without verifying potency and brain penetration. IP7e eliminates this risk with a unique combination of sub-10 nM potency, oral bioavailability, and NF-κB suppression validated in EAE and AMD models. Key differentiators: • Nurr1 activator, EC50 = 3.9 nM, orally bioavailable, brain-penetrant. • Suppresses NF-κB, validated in mouse MS and AMD models. • ≥98% HPLC purity; soluble in DMSO (100 mM) and ethanol (20 mM). • Reliable global supply with multiple pack sizes in stock.

Molecular Formula C23H22N2O4
Molecular Weight 390.4 g/mol
CAS No. 500164-74-9
Cat. No. B1672096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIP7e
CAS500164-74-9
SynonymsIP7e;  IP 7e;  IP-7e;  isoxazolo-pyridinone 7e; 
Molecular FormulaC23H22N2O4
Molecular Weight390.4 g/mol
Structural Identifiers
SMILESCN1C(=CC2=C(C1=O)C(=NO2)C3=CC=CC=C3)C4=CC=C(C=C4)COCCOC
InChIInChI=1S/C23H22N2O4/c1-25-19(17-10-8-16(9-11-17)15-28-13-12-27-2)14-20-21(23(25)26)22(24-29-20)18-6-4-3-5-7-18/h3-11,14H,12-13,15H2,1-2H3
InChIKeyYCAACZFPADQMAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





IP7e: Brain-Penetrant Nurr1 Activator


IP7e (Isoxazolo-pyridinone 7e, CAS 500164-74-9, C23H22N2O4, MW 390.43) is a synthetic small molecule belonging to the isoxazolo[4,5-c]pyridin-4-one class. It is characterized as a potent, brain-penetrant, and orally bioavailable activator of the orphan nuclear receptor Nurr1 (NR4A2) [1]. Its mechanism involves activation of Nurr1-dependent transcriptional activity, which is implicated in neuroprotection and the suppression of pro-inflammatory NF-κB signaling [2][3]. Commercial vendors typically supply IP7e with a purity of ≥98% (HPLC), and it is soluble in DMSO (up to 100 mM) and ethanol (20 mM, with warming) [4].

Why IP7e Substitution with Other Nurr1 Agonists Fails


In-class Nurr1 agonists cannot be interchanged for IP7e without risking experimental failure or misinterpreting results. While several compounds are described as 'Nurr1 activators' or 'agonists,' they exhibit marked differences in potency, mechanism (direct vs. heterodimer activation), and crucially, in vivo pharmacokinetic properties. As shown in the quantitative evidence below, many alternatives lack the triple combination of sub-10 nM potency, oral bioavailability, and confirmed brain penetration that define IP7e [1]. Substituting IP7e with a compound like 4A7C-301 or BRF110 would not only introduce a >1,000-fold potency differential but also likely alter the target engagement profile and eliminate the NF-κB suppression pathway that is validated for IP7e in neuroinflammatory models [2]. The following evidence guide provides the specific, quantitative differentiation required for scientific selection.

Quantitative Differentiation from Closest Analogs


Nurr1 Activation Potency vs. Alternatives

IP7e activates Nurr1-dependent transcription with an EC50 of 3.9 nM, a potency that is orders of magnitude higher than many other reported Nurr1 agonists. For example, the brain-penetrant agonist 4A7C-301 has a reported EC50 of 6.53 µM (6,530 nM), representing a >1,600-fold difference in potency in reporter assays [1]. This quantitative difference means IP7e can achieve full receptor activation at nanomolar concentrations, reducing the risk of off-target effects associated with high micromolar compound concentrations required for alternatives like 4A7C-301 or amodiaquine (EC50 ~20 µM) .

Neuroscience Nuclear Receptor Pharmacology High-Throughput Screening

Brain Penetration and Oral Bioactivity Profile

IP7e is explicitly characterized as both brain-penetrant and orally active . This dual property is not universal among Nurr1 agonists. For instance, while SA00025 is reported as brain-penetrant with an EC50 of 2.5 nM, its oral activity in established CNS disease models is less documented. Conversely, 4A7C-301 is brain-penetrant but requires a 5 mg/kg intraperitoneal dose in PD models, and its oral bioavailability is not highlighted . IP7e's oral efficacy is quantitatively demonstrated at 10 mg/kg (oral gavage, twice daily) in the EAE mouse model, where it significantly reduces disease incidence and severity [1].

Pharmacokinetics In Vivo Pharmacology CNS Drug Development

Dual Nurr1 Activation and NF-κB Suppression

IP7e's mechanism is not limited to Nurr1 activation; it also functionally suppresses the pro-inflammatory NF-κB signaling pathway, an effect consistent with Nurr1's known negative regulatory role against NF-κB [1]. In the EAE model, IP7e (10 mg/kg, oral) attenuates inflammation and neurodegeneration via an NF-κB-dependent process [2]. While some other Nurr1 agonists like C-DIM12 also inhibit NF-κB-dependent gene expression, this is achieved by stabilizing nuclear corepressors, a mechanism distinct from IP7e's direct suppression of the pathway . This dual activity of IP7e is a key functional differentiation for studies of neuroinflammation.

Immunology Neuroinflammation Transcriptional Regulation

Validated Research Applications


Neuroinflammation in Multiple Sclerosis Models

IP7e is uniquely suited for preclinical studies of multiple sclerosis (MS) using the experimental autoimmune encephalomyelitis (EAE) mouse model. Its oral bioavailability and brain penetration, combined with its validated ability to reduce EAE incidence and severity via NF-κB suppression, make it the preferred tool compound for this application [1]. At a dose of 10 mg/kg (oral, twice daily), IP7e attenuates spinal cord inflammation, axonal loss, and demyelination, providing a robust in vivo readout for Nurr1-mediated neuroprotection [2].

Nurr1 Targeting in Age-Related Macular Degeneration

IP7e has demonstrated efficacy in mouse models of age-related macular degeneration (AMD), a leading cause of blindness. Oral administration of IP7e ameliorated epithelial-to-mesenchymal transition (EMT) in a wet AMD model and improved retinal function in a dry AMD model [3]. For researchers in ophthalmology and aging, IP7e offers a specific, orally active tool to probe Nurr1's role in modulating EMT, inflammation, and lipid homeostasis in retinal pigment epithelial cells [4].

Nurr1-NF-κB Crosstalk Studies

For cell and molecular biology labs focused on the transcriptional regulation of inflammation, IP7e is the compound of choice to dissect the Nurr1-NF-κB signaling axis. Its dual ability to activate Nurr1-dependent transcription (EC50 = 3.9 nM) and functionally suppress the NF-κB pathway provides a clean pharmacological probe for this specific crosstalk [5]. This is in contrast to many other Nurr1 agonists which have not been characterized for this specific anti-inflammatory mechanism.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
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